
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is a chemical compound with the molecular formula C9H13N3O. It is characterized by the presence of a cyclohexanone ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of triazole-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad applications in medicinal chemistry.
Cyclohexanone: A simple ketone used as a precursor in various chemical syntheses.
Uniqueness
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone is unique due to the combination of the cyclohexanone ring and the triazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWVNYQDFIMJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390740 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313492-86-3 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

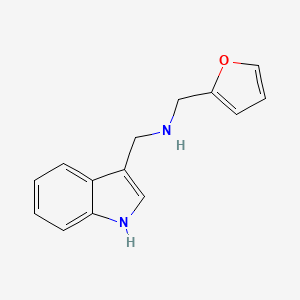
![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B1306522.png)
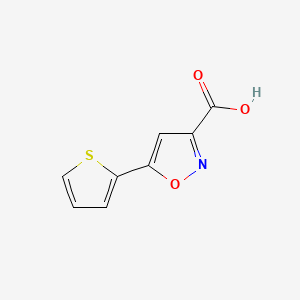

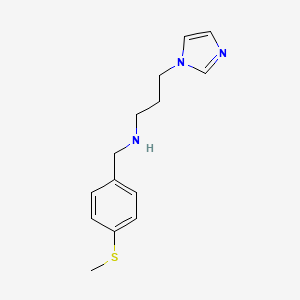


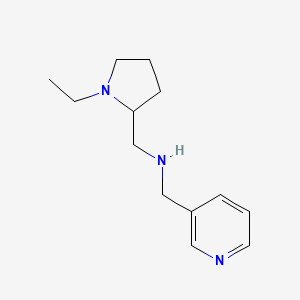
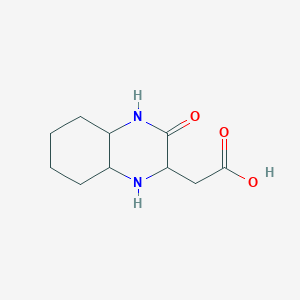

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)


